REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH:4]=[O:5].[CH3:12][CH2:13][OH:14]>>[CH2:13]([O:14][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH:4]=[O:5])[CH3:12]
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Name
|
|
Quantity
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3.372 g
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Type
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reactant
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Smiles
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FC1=C(C=O)C(=CC=C1)OC
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Name
|
sodium hydroxide NaOH
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Quantity
|
10.208 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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525 mL
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Type
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reactant
|
Smiles
|
CCO
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to rt
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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Water and DCM were added
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Type
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EXTRACTION
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Details
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the aq. layer was further extracted with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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The mixed organic layers were dried over anh. MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
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C(C)OC1=C(C=O)C(=CC=C1)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |